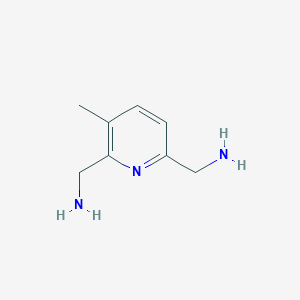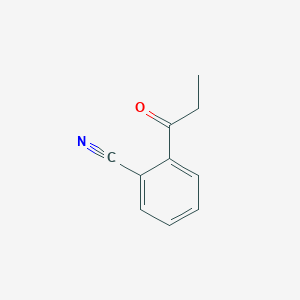
(4-Amino-6-chloropyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-6-chloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol It is a derivative of pyridine, featuring an amino group at the 4-position, a chlorine atom at the 6-position, and a hydroxymethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-chloropyridin-2-yl)methanol typically involves the chlorination of 2-pyridinemethanol followed by the introduction of an amino group at the 4-position. One common method involves the reaction of 2-pyridinemethanol with a chlorinating agent such as thionyl chloride to produce 2-chloromethylpyridine. This intermediate is then subjected to amination using ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-6-chloropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: (4-Amino-6-chloropyridin-2-yl)carboxylic acid
Reduction: this compound
Substitution: Various substituted pyridines depending on the nucleophile used
Applications De Recherche Scientifique
(4-Amino-6-chloropyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Amino-6-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino group at the 4-position and the hydroxymethyl group at the 2-position allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-2-(hydroxymethyl)pyridine): Similar structure but lacks the amino group at the 4-position.
(6-Chloropyridin-2-yl)methanol: Similar structure but lacks the amino group at the 4-position.
(4-Amino-2-(hydroxymethyl)pyridine): Similar structure but lacks the chlorine atom at the 6-position
Uniqueness
(4-Amino-6-chloropyridin-2-yl)methanol is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
(4-amino-6-chloropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2,(H2,8,9) |
Clé InChI |
HFTFAGHREQLPGP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CO)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11919432.png)


![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)

![Methyl 4-azaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B11919452.png)


